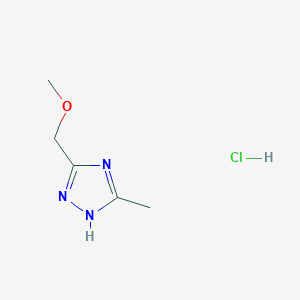

5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride

Description

Properties

IUPAC Name |

3-(methoxymethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-4-6-5(3-9-2)8-7-4;/h3H2,1-2H3,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXRSEPXDKJNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis from 1,2,4-Triazole Derivatives

This method, adapted from a patent describing similar triazole derivatives, involves the following steps:

| Step | Reaction Description | Reagents & Conditions | Yield & Purity |

|---|---|---|---|

| 1 | N-Methylation of 1,2,4-triazole | 1,2,4-triazole + KOH + ethanol, slow addition of chloromethane, reflux | Produces 1-methyl-1H-1,2,4-triazole, moderate yield |

| 2 | 5-Position functionalization | Treat 1-methyl-1H-1,2,4-triazole with n-butyllithium and dibromomethane or LDA and trimethylchlorosilane at low temperature (-78°C) | Yields 5-bromo or 5-trimethylsilyl intermediates |

| 3 | Carboxylation at 3-position | React intermediates with LDA and CO2 under cooling | Produces 5-bromo/trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (72-76% yield) |

| 4 | Esterification | React carboxylic acid with methanol and thionyl chloride at 20-60°C | Yields methyl esters with >90% purity |

| 5 | Debromination or desilylation | Hydrogenation with Pd/C or reaction with tetrabutylammonium fluoride | Produces 1-methyl-1H-1,2,4-triazole-3-methyl formate, precursor to methoxymethyl derivative |

This sequence avoids isomeric by-products and allows for high-quality product formation with yields ranging from 50% to 75% at each stage.

Preparation via Thiosemicarbazide and Oxalyl Chloride Intermediates

Another industrially favorable method involves:

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of monomethyl oxalyl chloride and thiosemicarbazide | Room temperature, organic solvent | Forms oxalic acid monoester monoamide thiourea intermediate |

| 2 | Cyclization and de-thiolation | Heating with alkali | Produces 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid |

| 3 | Oxidation | Hydrogen peroxide in organic solvent | Converts mercapto to 1H-1,2,4-triazole-3-carboxylic acid |

| 4 | Esterification | Methanol with esterification catalyst | Yields 1H-1,2,4-triazole-3-carboxylic acid methyl ester |

This route is advantageous for industrial scale due to simple operations, elimination of explosive diazonium salts, and safer handling.

Introduction of Methoxymethyl Group and Hydrochloride Formation

While the above methods prepare methylated triazole carboxylates, the final step to obtain This compound involves:

- Alkylation of the 5-position with methoxymethyl chloride or equivalent reagents under basic conditions

- Subsequent conversion to hydrochloride salt by treatment with HCl in suitable solvents

The exact reaction conditions for this alkylation step are optimized to maximize substitution at the 5-position without affecting the methyl group at 3-position or the triazole ring integrity.

Comparative Data Table of Key Preparation Steps

| Preparation Step | Reagents & Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|

| N-Methylation of 1,2,4-triazole | KOH, ethanol, chloromethane, reflux | 52-70 | ~98 | Avoids isomeric by-products via controlled addition |

| 5-Position Bromination or Silylation | n-BuLi or LDA, dibromomethane or TMSCl, -78°C | 70-75 | 98-99 | Low temperature crucial for selectivity |

| Carboxylation with CO2 | LDA, CO2, THF, -78°C to RT | 72-76 | 98-99 | Efficient CO2 fixation step |

| Esterification | Methanol, thionyl chloride, 20-60°C | 90-92 | 98-99 | Mild conditions prevent decomposition |

| Debromination/Desilylation | H2, Pd/C or TBAF, methanol or 2-MeTHF | 85-90 | 98-99 | Clean removal of protecting groups |

| Methoxymethylation & HCl salt formation | Methoxymethyl chloride, base, then HCl | Not explicitly reported | >98 | Final step to target compound |

Research Findings and Optimization Notes

- Selectivity: Controlling the N-methylation step is critical to avoid isomer formation; gradual addition of chloromethane under reflux with KOH/ethanol is effective.

- Temperature Control: Low temperatures (-78°C) during lithiation and carboxylation steps ensure regioselectivity and high yields.

- Purification: Crystallization from appropriate solvents (e.g., n-heptane, MTBE) yields high purity intermediates suitable for scale-up.

- Safety: The thiosemicarbazide/oxalyl chloride route eliminates diazonium salt hazards, enhancing industrial safety and scalability.

- Hydrogenation: Use of 5% Pd/C under hydrogen atmosphere efficiently removes bromine substituents without ring degradation.

- Final Salt Formation: Conversion to hydrochloride salt improves compound stability and handling, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer activities. For instance, derivatives of 1,2,4-triazole have shown promising results against various cancer cell lines such as leukemia and melanoma. In vitro assays demonstrated that certain triazole derivatives can induce cytotoxic effects on cancer cells, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole | Acute Lymphoblastic Leukemia | XX | Apoptosis induction |

| 5-mercapto-1,2,4-triazole derivatives | Melanoma | YY | PI3K inhibition |

| Other Triazole Derivatives | Lung and Ovarian Cancer | ZZ | MetAp2 inhibition |

Antibacterial Activity

The triazole scaffold is also recognized for its antibacterial properties. Various studies have synthesized triazole derivatives that exhibit significant activity against a range of bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .

Antiviral Applications

Research indicates that triazole derivatives may possess antiviral properties. Some studies suggest that these compounds could inhibit viral replication through interference with viral enzymes or host cell pathways .

Agricultural Uses

In addition to medicinal applications, triazoles are employed in agriculture as fungicides. Their ability to inhibit fungal growth makes them valuable in crop protection strategies .

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride

- Molecular Formula : C₅H₁₀ClN₃O

- Molecular Weight : 163.61 g/mol

- CAS Registry Number : 1423024-01-4 .

Structural Features :

The compound consists of a 1,2,4-triazole core substituted with a methyl group at position 3 and a methoxymethyl group at position 3. The hydrochloride salt enhances stability and solubility in polar solvents.

The following table and analysis compare this compound with structurally related triazole derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Triazole Derivatives

Key Observations:

Substituent Impact on Solubility :

- The methoxymethyl group in the target compound improves hydrophilicity compared to hydrophobic groups like trifluoromethyl (e.g., compound in ) or chlorophenylmethyl ().

- Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than neutral triazoles.

Biological Activity: Sulfonyl and trifluoromethyl substituents (e.g., ) are associated with enhanced binding to enzyme active sites, as seen in COX-2 inhibitors. Pyrrolidine-containing analogs () are noted for their versatility in drug discovery due to conformational flexibility.

Synthetic Utility :

- Amine-substituted triazoles (e.g., ) serve as intermediates for further functionalization, such as coupling with carboxylic acids or aldehydes.

- The methoxymethyl group in the target compound may facilitate nucleophilic substitution reactions.

Thermal Stability :

- Triazoles with aromatic substituents (e.g., ) typically exhibit higher melting points (>180°C) due to rigid structures, whereas aliphatic-substituted derivatives (e.g., ) may have lower thermal stability.

Research Findings:

- Pharmacological Potential: Triazole derivatives with sulfonyl groups () demonstrate anti-inflammatory activity, suggesting that the target compound could be optimized for similar applications by introducing electron-withdrawing substituents.

- Energetic Materials : Bis-triazole compounds () have lower detonation performance compared to classic explosives, but the methoxymethyl group in the target compound is unlikely to confer energetic properties.

Biological Activity

5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 163.59 g/mol

- CAS Number : [Not provided in sources]

The methoxymethyl and methyl groups contribute to the compound's lipophilicity and potential interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles, including this compound, exhibit significant antibacterial properties. Key findings include:

- In vitro Studies : Compounds were tested against various Gram-positive and Gram-negative bacteria. The agar disc-diffusion method was commonly employed to assess antibacterial efficacy by measuring inhibition zones .

- Minimum Inhibitory Concentration (MIC) : The MIC values for several triazole derivatives have been reported to be significantly lower than those for standard antibiotics like ciprofloxacin and vancomycin. For instance, certain derivatives showed MIC values as low as 0.046 µM against MRSA strains .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | MIC (µM) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.046 | 22 |

| Other Triazole Derivatives | E. coli | 0.068 | 20 |

| Ciprofloxacin | MRSA | 0.368 | 18 |

Antifungal Activity

Triazoles are well-known for their antifungal properties. Studies have demonstrated that compounds similar to this compound possess significant antifungal activity against various fungal strains.

- Mechanism of Action : Triazoles inhibit the enzyme lanosterol demethylase in the ergosterol biosynthetic pathway, which is crucial for fungal cell membrane integrity .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole derivatives for their antimicrobial efficacy against drug-resistant strains. The results indicated that compounds with specific substitutions at the C-3 position exhibited enhanced activity against both bacterial and fungal pathogens .

Case Study 2: Structure-Activity Relationship (SAR)

Research conducted on the SAR of triazoles revealed that electron-donating groups at specific positions significantly enhance antibacterial activity. For instance, compounds with hydroxyl groups at the phenyl ring showed improved efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride, and what methodological considerations are critical for reproducibility?

- The compound is synthesized via cyclization reactions involving hydrazine derivatives and appropriately substituted precursors. For example, triazole cores are often formed by reacting substituted amidrazones with carbonyl compounds under acidic conditions . Hydrochloride salt formation typically involves treating the free base with concentrated HCl in a polar solvent (e.g., ethanol or water), followed by recrystallization to ensure purity . Key considerations include stoichiometric control of hydrazine derivatives, reaction temperature (often reflux conditions), and post-synthetic purification via column chromatography or recrystallization.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the methoxymethyl (-OCH2O-) and methyl (-CH3) substituents on the triazole ring. Chemical shifts for the methoxymethyl group typically appear at δ ~3.3–3.5 ppm (¹H) and δ ~55–60 ppm (¹³C) .

- Infrared (IR) Spectroscopy: Absorbances near 3100–3200 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C in triazole) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, with the molecular ion peak ([M+H]⁺) expected at m/z 232.71 for C9H17ClN4O .

- HPLC/GC-MS: Used to assess purity (>95% is typical for research-grade material) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in methanol/water). Data collection and refinement use programs like SHELXL for small-molecule structures . Key parameters include hydrogen-bonding interactions (e.g., N-H···Cl in the hydrochloride salt) and π-π stacking between triazole rings, which stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data (e.g., NMR chemical shifts or crystal packing predictions)?

- Validation Strategies:

- Compare DFT-calculated NMR shifts (using Gaussian or ORCA) with experimental data, adjusting solvent models (e.g., PCM for polar solvents) .

- For crystallography, use software like Mercury to analyze packing motifs and identify overlooked non-covalent interactions (e.g., C-H···O or halogen bonds) that may explain discrepancies .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Functionalization Sites: The triazole ring’s N1 and C5 positions are reactive. For example:

- N1 alkylation: React with alkyl halides in DMF using K2CO3 as a base .

- C5 modification: Introduce substituents via Suzuki-Miyaura coupling if a halogen is present .

Q. How can researchers address challenges in solubility and stability during biological assays?

- Solubility Enhancement: Use co-solvents (e.g., DMSO-water mixtures) or formulate as nanoparticles via antisolvent precipitation .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolytic degradation of the methoxymethyl group is a common pathway; adjust pH (e.g., buffer at pH 6–7) to mitigate this .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies involving this compound?

- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. For multi-target effects, apply a Hill slope model to assess cooperativity.

- Address variability via replicates (n ≥ 3) and ANOVA with post-hoc tests (e.g., Tukey’s) .

Q. How should researchers handle crystallographic disorder or twinning in structural refinement?

- In SHELXL, apply the PART instruction to model disordered regions. For twinned data (e.g., merohedral twinning), use the TWIN/BASF commands . Validate refinement stability via R-factor convergence (<5% difference between R-work and R-free) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.